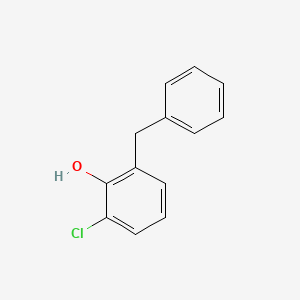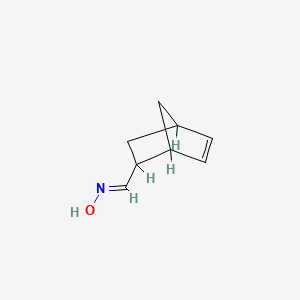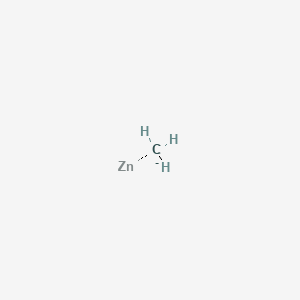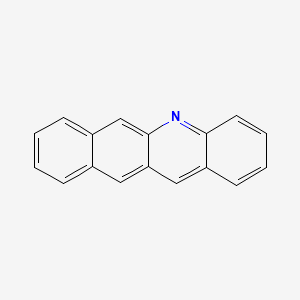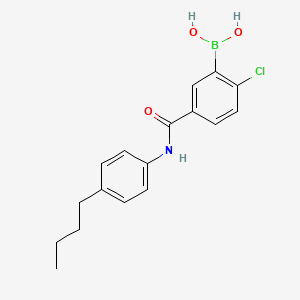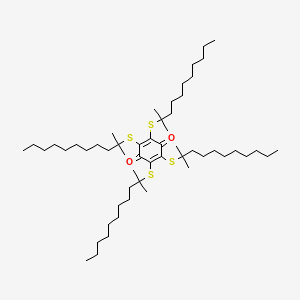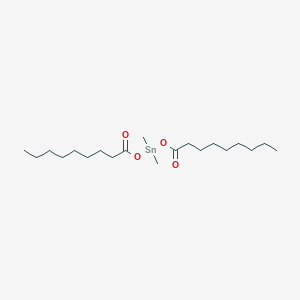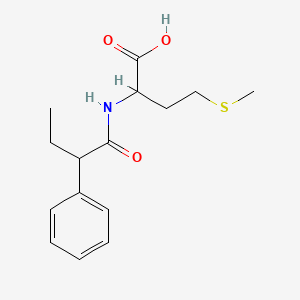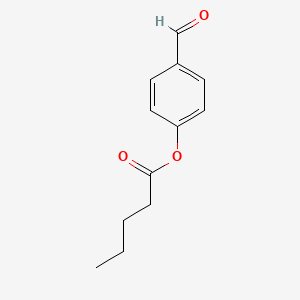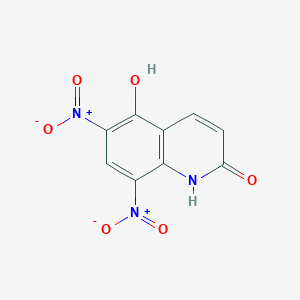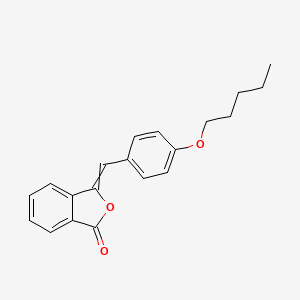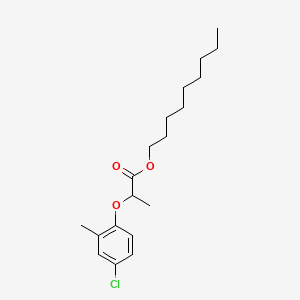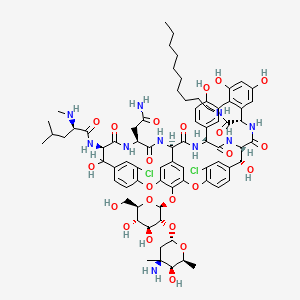
Vancomycin, 26-decarboxy-26-((decylamino)carbonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vancomycin, 26-decarboxy-26-((decylamino)carbonyl)- is a derivative of vancomycin, a glycopeptide antibiotic. Vancomycin is primarily used to treat severe bacterial infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile . The modification of vancomycin to include a decylamino carbonyl group aims to enhance its pharmacokinetic properties and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of vancomycin, 26-decarboxy-26-((decylamino)carbonyl)- involves several steps:
Starting Material: The synthesis begins with vancomycin as the starting material.
Decarboxylation: The carboxyl group at the 26th position is removed through a decarboxylation reaction.
Amidation: The resulting intermediate undergoes amidation with decylamine to introduce the decylamino carbonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as purification steps such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Vancomycin, 26-decarboxy-26-((decylamino)carbonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The decylamino carbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Vancomycin, 26-decarboxy-26-((decylamino)carbonyl)- has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on antibiotic activity.
Biology: Investigated for its interactions with bacterial cell walls and its ability to overcome resistance mechanisms.
Medicine: Explored as a potential treatment for infections caused by antibiotic-resistant bacteria.
Industry: Utilized in the development of new antibiotics and as a reference compound in quality control processes.
Wirkmechanismus
The mechanism of action of vancomycin, 26-decarboxy-26-((decylamino)carbonyl)- is similar to that of vancomycin. It inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of cell wall precursors . This prevents the incorporation of these precursors into the peptidoglycan matrix, leading to cell lysis and death. The modification with a decylamino carbonyl group may enhance its binding affinity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action.
Dalbavancin: A lipoglycopeptide antibiotic with extended activity against Gram-positive bacteria.
Oritavancin: A semisynthetic glycopeptide with enhanced activity and a longer half-life.
Uniqueness
Vancomycin, 26-decarboxy-26-((decylamino)carbonyl)- is unique due to its structural modification, which aims to improve its pharmacokinetic properties and efficacy. This modification may result in better tissue penetration, reduced toxicity, and enhanced activity against resistant bacterial strains.
Eigenschaften
CAS-Nummer |
508241-91-6 |
|---|---|
Molekularformel |
C76H96Cl2N10O23 |
Molekulargewicht |
1588.5 g/mol |
IUPAC-Name |
(1S,2R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-N-decyl-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxamide |
InChI |
InChI=1S/C76H96Cl2N10O23/c1-7-8-9-10-11-12-13-14-21-82-70(101)58-41-28-39(90)29-47(92)55(41)40-23-35(15-18-46(40)91)56-71(102)88-60(74(105)86-58)62(95)37-17-20-49(43(78)25-37)108-51-27-38-26-50(65(51)111-75-66(64(97)63(96)52(32-89)109-75)110-54-31-76(5,80)67(98)34(4)106-54)107-48-19-16-36(24-42(48)77)61(94)59(87-68(99)44(81-6)22-33(2)3)73(104)83-45(30-53(79)93)69(100)84-57(38)72(103)85-56/h15-20,23-29,33-34,44-45,52,54,56-64,66-67,75,81,89-92,94-98H,7-14,21-22,30-32,80H2,1-6H3,(H2,79,93)(H,82,101)(H,83,104)(H,84,100)(H,85,103)(H,86,105)(H,87,99)(H,88,102)/t34-,44+,45-,52+,54-,56+,57+,58-,59+,60-,61?,62+,63+,64-,66+,67+,75-,76-/m0/s1 |
InChI-Schlüssel |
UUNRJROOHGEQSP-MUCWUSEMSA-N |
Isomerische SMILES |
CCCCCCCCCCNC(=O)[C@@H]1C2=C(C(=CC(=C2)O)O)C3=C(C=CC(=C3)[C@@H]4C(=O)N[C@@H]([C@@H](C5=CC(=C(C=C5)OC6=C(C7=CC(=C6)[C@H](C(=O)N4)NC(=O)[C@@H](NC(=O)[C@@H](C(C8=CC(=C(O7)C=C8)Cl)O)NC(=O)[C@@H](CC(C)C)NC)CC(=O)N)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]2C[C@]([C@@H]([C@@H](O2)C)O)(C)N)Cl)O)C(=O)N1)O |
Kanonische SMILES |
CCCCCCCCCCNC(=O)C1C2=C(C(=CC(=C2)O)O)C3=C(C=CC(=C3)C4C(=O)NC(C(C5=CC(=C(C=C5)OC6=C(C7=CC(=C6)C(C(=O)N4)NC(=O)C(NC(=O)C(C(C8=CC(=C(O7)C=C8)Cl)O)NC(=O)C(CC(C)C)NC)CC(=O)N)OC9C(C(C(C(O9)CO)O)O)OC2CC(C(C(O2)C)O)(C)N)Cl)O)C(=O)N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


